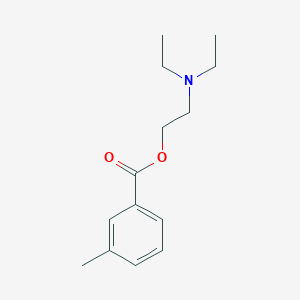![molecular formula C21H41N5O4 B080074 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-03-3](/img/structure/B80074.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclosporine A, which is a well-known immunosuppressant drug. However,
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is through the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, this peptide prevents the activation of T cells, which are responsible for the immune response. This leads to the immunosuppressive effects of the peptide.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are mainly related to its immunosuppressive properties. It has been shown to reduce the production of cytokines, which are involved in the immune response. This leads to a reduction in inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments are mainly related to its potent immunosuppressive properties. This makes it useful in studying the immune response and the effects of immunosuppressive drugs. However, the limitations of using this peptide are related to its toxicity and potential side effects, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research and development of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. One of the most promising directions is in the development of new immunosuppressive drugs based on the structure and properties of this peptide. Another direction is in the study of the effects of this peptide on other cellular processes and diseases, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has significant scientific research applications, mainly related to its immunosuppressive properties. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this peptide can lead to the discovery of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves the use of various chemical reagents and techniques. The most common method of synthesis is through the modification of the natural cyclosporine A molecule. This involves the use of chemical reactions to modify the amino acid sequence of cyclosporine A, leading to the formation of the desired peptide.
Aplicaciones Científicas De Investigación
The scientific research applications of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are vast and varied. One of the most significant applications of this peptide is in the field of immunology. It has been shown to have potent immunosuppressive properties, making it useful in the treatment of autoimmune diseases and organ transplant rejection.
Propiedades
Número CAS |
12271-03-3 |
|---|---|
Nombre del producto |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Fórmula molecular |
C21H41N5O4 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
Clave InChI |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
SMILES canónico |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Secuencia |
KXK |
Sinónimos |
C.I. Vat Black 34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



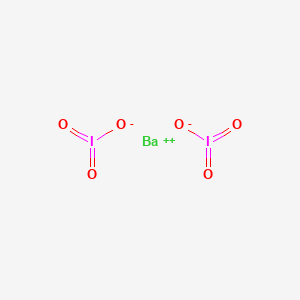
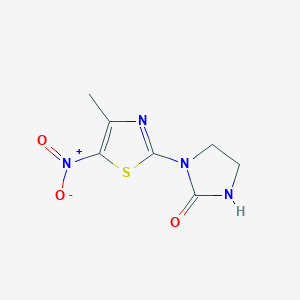
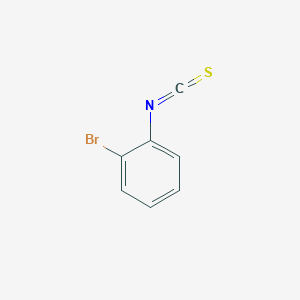
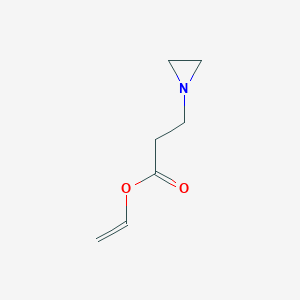
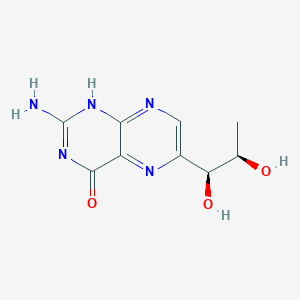
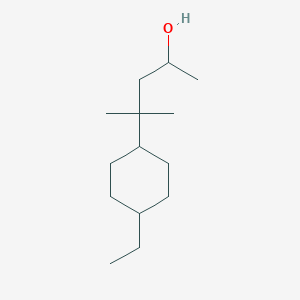

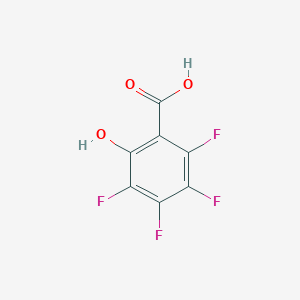
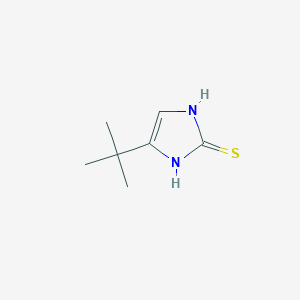
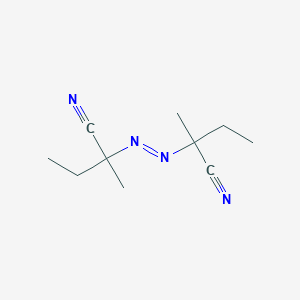

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
